![molecular formula C18H23N5O2 B12339337 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one
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Overview
Description
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, an oxadiazole ring, and a hexahydroimidazoquinoxalinone core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a suitable base . The hexahydroimidazoquinoxalinone core can be synthesized through an annulation reaction, followed by desulfurization and intramolecular rearrangement .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxadiazole ring or the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anxiolytic properties due to its high affinity for benzodiazepine receptors.
Mechanism of Action
The compound exerts its effects primarily through its interaction with benzodiazepine receptors in the central nervous system. By binding to these receptors, it modulates the activity of neurotransmitters, leading to anxiolytic and anticonvulsant effects . The molecular targets include GABA-A receptors, which play a crucial role in inhibitory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
- 3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole
Uniqueness
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one is unique due to its specific combination of functional groups and its high affinity for benzodiazepine receptors. This makes it a promising candidate for developing new anxiolytic drugs with potentially fewer side effects compared to traditional benzodiazepines.
Biological Activity
The compound 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one (CAS No. 124423-84-3) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including antimicrobial properties, cytotoxicity, and mechanisms of action.
The molecular structure of the compound indicates the presence of multiple functional groups that may contribute to its biological activity. Key chemical properties include:
- Molecular Formula : C₁₈H₁₆N₄O₂
- Molecular Weight : 342.35 g/mol
- Boiling Point : 605.4 ºC
- Density : 1.54 g/cm³
- Flash Point : 319.9 ºC
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound has been tested against various strains of bacteria and fungi. For instance:
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus (MRSA) | Moderate inhibition | |
Escherichia coli | Significant inhibition | |
Candida albicans | Low to moderate inhibition |
The mechanism of action appears to be linked to the disruption of biofilm formation and interference with gene transcription related to microbial resistance.
Cytotoxicity Studies
Cytotoxicity tests have been conducted using various cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma). The findings suggest that:
Compound Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
---|---|---|
200 | 68 | 97 |
100 | 92 | 88 |
50 | 74 | 96 |
12 | 109 | 105 |
These results indicate that while some concentrations enhance cell viability, higher concentrations may lead to cytotoxic effects. Notably, certain derivatives exhibited enhanced metabolic activity in lower concentrations ( ).
The biological activity of the compound can be attributed to its structural features:
- Oxadiazole Ring : Known for its role in antimicrobial activity; it likely interacts with microbial enzymes or membranes.
- Imidazoquinoxaline Structure : This moiety is associated with various pharmacological activities including anti-inflammatory and anticancer effects.
Case Studies
In a comparative study involving several oxadiazole derivatives, the compound demonstrated superior antimicrobial activity compared to standard antibiotics like ciprofloxacin against resistant strains ( ). Furthermore, cytotoxicity assays revealed that it could selectively target cancer cells while sparing normal cells at specific concentrations ( ).
Properties
Molecular Formula |
C18H23N5O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one |
InChI |
InChI=1S/C18H23N5O2/c1-10(2)23-13-6-4-3-5-12(13)22-9-19-14(15(22)18(23)24)16-20-17(25-21-16)11-7-8-11/h9-13H,3-8H2,1-2H3 |
InChI Key |
SIOWJZPOBZAZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2CCCCC2N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5 |
Origin of Product |
United States |
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